molecular formula C10H8BrNO B11872740 8-Bromo-5-methylquinolin-4-ol

8-Bromo-5-methylquinolin-4-ol

Cat. No.: B11872740
M. Wt: 238.08 g/mol
InChI Key: AFQRIUJAOZPDFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-5-methylquinolin-4-ol can be achieved through several methods. One common approach involves the bromination of 5-methylquinolin-4-ol using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as chloroform . The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors and precise control of reaction parameters to achieve high yields and purity. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-5-methylquinolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Bromo-5-methylquinolin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Bromo-5-methylquinolin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl groups play a crucial role in enhancing the compound’s binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these substituents allows for a broader range of chemical reactions and potential biological activities compared to its similar compounds .

Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

8-bromo-5-methyl-1H-quinolin-4-one

InChI

InChI=1S/C10H8BrNO/c1-6-2-3-7(11)10-9(6)8(13)4-5-12-10/h2-5H,1H3,(H,12,13)

InChI Key

AFQRIUJAOZPDFW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=O)C=CNC2=C(C=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.